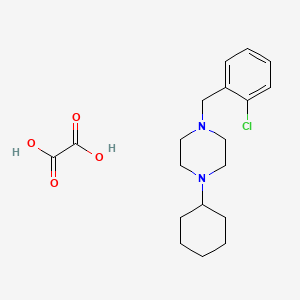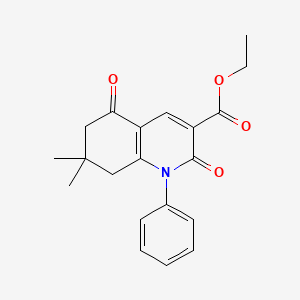
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine, also known as BEP, is a synthetic compound that belongs to the class of opioids. It was initially synthesized in the 1970s, and since then, it has been used in scientific research to investigate its mechanism of action and physiological effects.
作用機序
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, leading to the activation of the G protein-coupled receptor signaling pathway. This activation results in the inhibition of neurotransmitter release, leading to the analgesic effects of 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine. 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine also activates the kappa-opioid receptor, which is responsible for mediating the aversive effects of opioids.
Biochemical and Physiological Effects
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has potent analgesic effects, with a potency similar to that of morphine. 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has also been shown to reduce the rewarding effects of opioids, suggesting that it may have potential as an anti-addictive agent. Additionally, 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has been shown to have antidepressant and anxiolytic effects.
実験室実験の利点と制限
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and well-established synthesis method. However, 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine also has limitations, including its potential for abuse and the need for caution when handling and administering the compound.
将来の方向性
There are several future directions for research on 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine. One direction is to investigate its potential as an anti-addictive agent further. Another direction is to investigate its potential as an analgesic agent in chronic pain conditions. Additionally, research could be conducted to investigate the potential side effects of 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine and to develop safer analogs of the compound.
合成法
The synthesis of 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine involves several chemical reactions, starting from the reaction between N-ethylpiperidine and benzyl chloride to form N-benzyl-N-ethylpiperidine. This compound is then reacted with piperidine to form the final product, 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine. The synthesis method has been well-established, and researchers have been able to produce 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine in large quantities for scientific research purposes.
科学的研究の応用
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has been used in scientific research to investigate its potential as an analgesic and anti-addictive agent. Studies have shown that 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine has also been shown to reduce the rewarding effects of opioids, suggesting that it may have potential as an anti-addictive agent.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-2-21-12-8-18(9-13-21)20-19-10-14-22(15-11-19)16-17-6-4-3-5-7-17/h3-7,18-20H,2,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNOVTQGQFZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)

![3-(3,4-dimethoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201193.png)
![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)

![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)
![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)